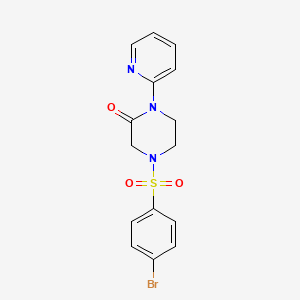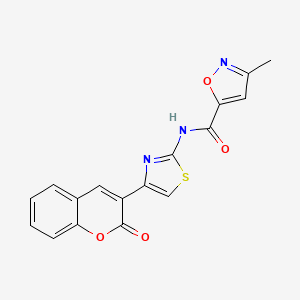
6-Azidoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azidoquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group in this compound introduces unique reactivity, making it a valuable compound for various chemical transformations and applications.
Mechanism of Action
Target of Action
7-Azidoquinoxaline, a derivative of quinoxaline, has been shown to have a wide range of targets. Quinoxaline derivatives have been reported to act against many targets, receptors, or microorganisms
Mode of Action
It is known that quinoxaline 1,4-di-n-oxides, a related class of compounds, can cause dna damage . This suggests that 7-Azidoquinoxaline may interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of quinoxaline derivatives are an active area of research .
Result of Action
It is known that quinoxaline derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antimicrobial effects . This suggests that 7-Azidoquinoxaline may have similar effects.
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is reasonable to assume that similar factors could influence the action of 7-Azidoquinoxaline.
Biochemical Analysis
Biochemical Properties
7-Azidoquinoxaline has been shown to interact with various biomolecules in biochemical reactions. The structural modification of quinoxalines, including 7-Azidoquinoxaline, through 1,3-dipolar cycloaddition to norbornenes, enamines of cyclic ketones, and dimethyl acetylenedicarboxylate has been demonstrated . This suggests that 7-Azidoquinoxaline may interact with enzymes and proteins involved in these reactions.
Cellular Effects
Quinoxaline compounds, such as echinomycin, have been known to control anomalous cellular proliferation in eukaryotes . It is possible that 7-Azidoquinoxaline may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the structural modification of quinoxalines, including 7-Azidoquinoxaline, through 1,3-dipolar cycloaddition could lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The stability of 1,2,3-triazoline adducts, which are formed through the 1,3-dipolar cycloaddition of 7-Azidoquinoxaline, has been studied .
Metabolic Pathways
The 1,3-dipolar cycloaddition of 7-Azidoquinoxaline suggests that it may interact with enzymes involved in these reactions .
Preparation Methods
The synthesis of 6-Azidoquinoxaline typically involves the introduction of an azido group into a quinoxaline scaffold. One common method is the nucleophilic substitution reaction where a halogenated quinoxaline reacts with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Azidoquinoxaline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Azidoquinoxaline has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for triazole derivatives.
Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Comparison with Similar Compounds
6-Azidoquinoxaline can be compared to other azido-substituted heterocycles and quinoxaline derivatives. Similar compounds include:
6-Azidoquinoline: Another azido-substituted heterocycle with similar reactivity but different biological activities.
6-Azidopyrazine: Shares the azido group and heterocyclic structure but differs in the arrangement of nitrogen atoms in the ring.
6-Azidoquinazoline: Similar in structure but with additional nitrogen atoms, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-azidoquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-13-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQCKMRAMPKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2686774.png)
![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686776.png)

![ethyl 4-(2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2686778.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide](/img/structure/B2686784.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2686787.png)

![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)

